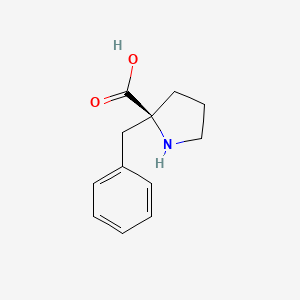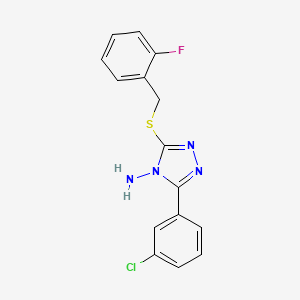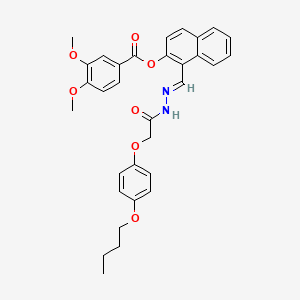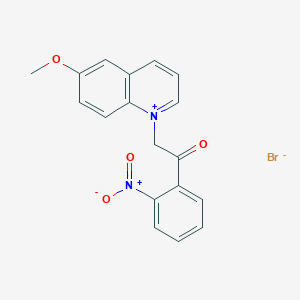![molecular formula C20H16FN5O B12004660 3-(4-fluorophenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004660.png)
3-(4-fluorophenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-F-PHENYL)-N’-((2-ME-1H-INDOL-3-YL)METHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-F-PHENYL)-N’-((2-ME-1H-INDOL-3-YL)METHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of a hydrazide with an aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under reflux conditions. The specific steps might include:
- Preparation of the hydrazide precursor.
- Condensation with the appropriate aldehyde or ketone.
- Purification of the final product through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-F-PHENYL)-N’-((2-ME-1H-INDOL-3-YL)METHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-F-PHENYL)-N’-((2-ME-1H-INDOL-3-YL)METHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-F-PHENYL)-N’-((2-ME-1H-INDOL-3-YL)METHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE: shares structural similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of 3-(4-F-PHENYL)-N’-((2-ME-1H-INDOL-3-YL)METHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C20H16FN5O |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H16FN5O/c1-12-16(15-4-2-3-5-17(15)23-12)11-22-26-20(27)19-10-18(24-25-19)13-6-8-14(21)9-7-13/h2-11,23H,1H3,(H,24,25)(H,26,27)/b22-11+ |
Clé InChI |
NVROBOOJAKOVPY-SSDVNMTOSA-N |
SMILES isomérique |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)F |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-(4-(dimethylamino)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12004599.png)
![5-(2-fluorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004614.png)
![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12004617.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]acetohydrazide](/img/structure/B12004623.png)
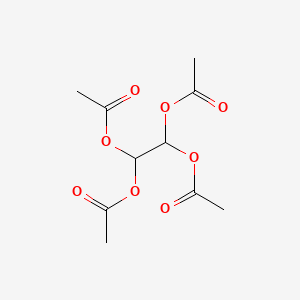
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12004643.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12004650.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004662.png)
